MFCD18318137

Description

MFCD18318137 (CAS: 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. It belongs to the pyrrolotriazine class, characterized by a fused bicyclic structure containing chlorine substituents, which confer distinct electronic and steric properties . Key physicochemical properties include:

- Boiling Point: Not explicitly reported, but estimated via computational models to exceed 300°C due to its aromatic stability.

- Hydrogen Bond Acceptors/Donors: 3 acceptors, 0 donors, suggesting moderate polarity.

- Topological Polar Surface Area (TPSA): 41.1 Ų, indicating moderate solubility in polar solvents.

- Bioactivity: Predicted to exhibit moderate blood-brain barrier (BBB) permeability (score: 0.55) and low synthetic accessibility (score: 3.43), making it a candidate for central nervous system (CNS)-targeted drug discovery .

Its synthesis involves a multi-step protocol using N-ethyl-N,N-diisopropylamine and iodides under controlled conditions in dimethylformamide (DMF), achieving yields up to 85% .

Properties

IUPAC Name |

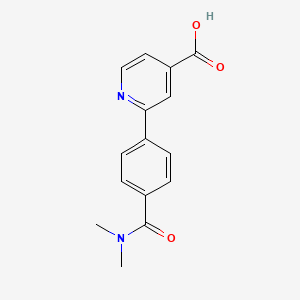

2-[4-(dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)13-9-12(15(19)20)7-8-16-13/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAAIQQPNMVOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688055 | |

| Record name | 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-66-2 | |

| Record name | 2-[4-(Dimethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts and specific reagents to achieve the desired molecular structure.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the stability and purity of the final product.

Chemical Reactions Analysis

MFCD18318137 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

MFCD18318137 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in biological studies, particularly in understanding cellular mechanisms and interactions.

Medicine: this compound is investigated for its potential therapeutic effects and its role in drug development.

Industry: The compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD18318137 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can influence various physiological processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18318137, we compare it with three analogs: 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS: 1260545-58-1), 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 1353868-69-2), and 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine (CAS: 1353868-70-5).

Table 1: Structural and Physicochemical Comparison

Key Findings:

Chlorine Substitution: this compound’s dual chlorine atoms enhance electrophilicity compared to mono-chlorinated analogs, improving reactivity in nucleophilic aromatic substitution (SNAr) reactions .

Solubility : Higher Log S (-2.47) than 5,7-dichloropyrrolopyridine (-3.12) due to reduced molecular symmetry and better solvation .

Bioactivity: Superior BBB permeability (0.55) relative to 4-chloro-5-isopropylpyrrolotriazine (0.45), attributed to lower hydrogen-bond donor count and optimal TPSA .

Functional Comparison with Industrially Relevant Analogs

This compound is functionally compared to CAS 1761-61-1 (C₇H₅BrO₂), a brominated aromatic compound used in flame retardants and organic synthesis .

Table 2: Functional and Application-Based Comparison

Key Insights:

- Reactivity : this compound’s nitrogen-rich structure supports catalytic amination, whereas CAS 1761-61-1’s bromine substituents favor electrophilic bromination .

- Safety : this compound requires stringent handling (e.g., PPE for skin/eye protection), whereas CAS 1761-61-1 poses acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.